molecular formula C19H16O5 B105209 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione CAS No. 100843-91-2

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

Cat. No. B105209
M. Wt: 324.3 g/mol
InChI Key: YJQYHFMKGAVKDP-UHFFFAOYSA-N
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Description

“3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione” is also known as Murayaquinone . It is a reference standard with a molecular formula of C19H16O5 and a molecular weight of 324.3 g/mol .

Scientific Research Applications

Aromatase Inhibition and Breast Cancer Treatment

The compound 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione has been studied for its potential in breast cancer treatment. Research has shown that derivatives of this compound can act as potent aromatase inhibitors. Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancers. Studies have found certain derivatives to be stronger inhibitors of human placental aromatase compared to standard treatments, suggesting their potential efficacy in breast cancer therapy (Hartmann & Batzl, 1986).

Fluorescent Properties

Another application of 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione derivatives is in the field of fluorescence. Studies have developed new blue fluorophores based on phenanthrene derivatives. These compounds display intense blue fluorescence both in solution and in the solid state, suggesting their use in various applications requiring fluorescent materials (Kojima et al., 2016).

C-H Activation in Organic Synthesis

In organic synthesis, derivatives of 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione have been used to study the mechanisms of C-H activation. Research in this area focuses on how these compounds can undergo different types of chemical reactions, such as desaturation and hydroxylation, under the influence of synthetic manganese catalysts. This research helps in understanding the fundamental processes in organic chemistry and the development of new synthetic methods (Hull et al., 2010).

Chemical Synthesis and Characterization

The compound and its derivatives are also significant in chemical synthesis and characterization. Studies have been conducted to synthesize various derivatives of this compound and to analyze their structural and chemical properties. These studies contribute to the broader field of organic chemistry by providing insights into the synthesis and behavior of complex organic molecules (Kaliakoudas et al., 1990).

properties

IUPAC Name

3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQYHFMKGAVKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043648
Record name Murayaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

CAS RN

100843-91-2
Record name Murayaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
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3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
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3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
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3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Reactant of Route 5
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Reactant of Route 6
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

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